CRF (6-33) acetate
Description
Overview of the Corticotropin-Releasing Factor (CRF) System in Neurobiological Regulation
The CRF system is a cornerstone of neurobiological regulation, most notably orchestrating the stress response. nih.govdoi.org Its influence, however, extends to a wide array of functions including emotional regulation, appetite, and autonomic activity. frontiersin.orgnih.govnumberanalytics.comnumberanalytics.com The system's activity is a finely tuned balance between its activating ligands and the receptors they bind to, as well as a specific binding protein that modulates ligand availability. nih.govuni-regensburg.de
The primary signaling molecules of the CRF system are a family of neuropeptides. Corticotropin-releasing factor (CRF), a 41-amino acid peptide, was the first to be identified and is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govdoi.orgnumberanalytics.com Following its discovery, three related peptides, known as urocortins (Ucn), were identified: Urocortin 1, Urocortin 2, and Urocortin 3. frontiersin.orgnih.gov These peptides, while structurally similar to CRF, exhibit distinct distributions and binding affinities for the system's receptors, suggesting they have unique physiological roles. nih.gov For instance, Urocortin 1 was initially hypothesized to be a natural ligand for the type 2 CRF receptor due to its high affinity. nih.gov
The biological effects of CRF and the urocortins are mediated through two main G-protein coupled receptor subtypes: Corticotropin-Releasing Factor Receptor 1 (CRFR1) and Corticotropin-Releasing Factor Receptor 2 (CRFR2). frontiersin.orgmdpi.com These receptors have distinct patterns of expression throughout the central nervous system and peripheral tissues, which contributes to their different functional roles. guidetopharmacology.org
CRFR1 is widely expressed in the brain, with high concentrations in the cortex, cerebellum, hippocampus, and amygdala. guidetopharmacology.org It exhibits a significantly higher affinity for CRF than for Urocortin 2 and 3. frontiersin.org In contrast, CRFR2 has a more limited distribution in the brain but is found in peripheral tissues like the heart and skeletal muscle. frontiersin.orgguidetopharmacology.org Urocortins 2 and 3 are selective agonists for CRFR2, while Urocortin 1 binds with high affinity to both CRFR1 and CRFR2. frontiersin.orgmedchemexpress.comnih.gov This differential binding affinity and distribution allows for a complex and nuanced regulation of physiological processes.
| Receptor | Primary Endogenous Ligands | Key Brain Distribution Areas |
| CRFR1 | CRF, Urocortin 1 | Cortex, Cerebellum, Hippocampus, Amygdala guidetopharmacology.org |
| CRFR2 | Urocortin 1, Urocortin 2, Urocortin 3 | Lateral Septum, Hypothalamus, Brainstem frontiersin.org |
A crucial element of the CRF system is the Corticotropin-Releasing Factor Binding Protein (CRFBP). frontiersin.orgnih.gov This 37 kDa secreted glycoprotein (B1211001) has the unique function of binding to CRF and Urocortin 1 with high affinity, effectively sequestering them and preventing their interaction with CRF receptors. nih.govuni-regensburg.denih.gov By doing so, CRFBP acts as a key modulator of the bioavailability of these ligands, thereby regulating the activity of the CRF system. nih.govfrontiersin.org The expression of CRFBP in various brain regions suggests its important role in fine-tuning CRF signaling in a location-specific manner. nih.gov
Academic Context of CRF (6-33) Acetate (B1210297) within the CRF System
CRF (6-33) acetate is a synthetic fragment of the full-length CRF peptide. tocris.comrndsystems.com Its significance in research stems from its specific interaction with the CRF system, not as a receptor agonist, but as a modulator of ligand availability.
This compound is recognized as a selective inhibitor of the Corticotropin-Releasing Factor Binding Protein (CRFBP). medchemexpress.comtocris.comrndsystems.comtargetmol.com Research has shown that this peptide fragment, which comprises amino acids 6 through 33 of the native CRF sequence, retains a high affinity for CRFBP. nih.gov However, it has a markedly lower affinity for the CRF receptors themselves. nih.gov This selective binding profile makes this compound a valuable tool for investigating the specific roles of CRFBP in the brain and periphery. By inhibiting the binding protein, it allows researchers to study the effects of increased bioavailability of endogenous CRF and Urocortin 1.
The mechanism of action of this compound involves the competitive displacement of endogenous ligands from CRFBP. tocris.comrndsystems.comtargetmol.com By binding to CRFBP, this compound effectively competes with and displaces CRF and Urocortin 1. nih.govnih.gov This displacement leads to an increase in the concentration of free, biologically active CRF and Urocortin 1, which are then able to bind to and activate their respective receptors, CRFR1 and CRFR2. uni-regensburg.de This action highlights the critical role of CRFBP in buffering the activity of the CRF system and demonstrates how its inhibition can lead to an upregulation of CRF signaling. uni-regensburg.de Studies using CRF (6-33) have provided insights into the physiological consequences of enhanced CRF pathway activation in various contexts. uni-regensburg.denih.gov
| Compound | Primary Target | Mechanism of Action | Consequence of Action |
| This compound | Corticotropin-Releasing Factor Binding Protein (CRFBP) tocris.comrndsystems.comtargetmol.com | Competitive Inhibition nih.govtargetmol.com | Increases bioavailability of endogenous CRF and Urocortin 1 uni-regensburg.de |
Selective Non-Binding to Post-Synaptic CRF Receptors by this compound
A defining characteristic of this compound is its remarkable binding selectivity. Research has consistently shown that while it binds with high affinity to the CRF-binding protein, it possesses a low affinity for and does not significantly bind to the post-synaptic CRF receptors (CRF1 and CRF2). medchemexpress.comnih.govmedchemexpress.com This distinction is crucial to its mechanism of action and its utility in scientific investigation.
The ligand requirements for the CRF receptor and CRF-BP are distinct, which allows for the specific action of fragments like CRF (6-33). nih.gov Because it competitively binds to CRF-BP, it effectively displaces CRF and other endogenous ligands like Urocortin 1 from the binding protein. researchgate.nettandfonline.com This action increases the local concentration of these native peptides, making them available to bind to and activate post-synaptic CRF receptors. researchgate.net
Table 2: Comparative Binding Profile
| Compound | Binds to CRF-BP | Binds to Post-Synaptic CRF Receptors | Primary Effect |
|---|---|---|---|
| Corticotropin-Releasing Factor (CRF) | Yes | Yes | Direct activation of CRF receptors |
| This compound | Yes (High Affinity) | No (Low/Negligible Affinity) | Indirectly increases CRF receptor activation by displacing endogenous CRF |
This table provides a simplified, qualitative comparison of binding affinities.
Electrophysiological studies have provided direct evidence for this selective non-binding. For instance, research has demonstrated that CRF can potentiate N-Methyl-D-aspartate (NMDA)-mediated excitatory postsynaptic currents in the ventral tegmental area (VTA) through the CRF2 receptor, a process that requires the presence of CRF-BP. frontiersin.org A key finding from this research was that the application of CRF (6-33) blocked this CRF-induced potentiation. frontiersin.org Since CRF (6-33) does not bind to the CRF2 receptor, its ability to block the effect of CRF demonstrates that it works by competing with CRF at the CRF-BP binding site, thereby preventing the necessary interaction between CRF, CRF-BP, and the CRF2 receptor. frontiersin.orgfrontiersin.orgnih.gov
This specific mechanism, where CRF (6-33) acts as a CRF-BP ligand inhibitor without directly agonising post-synaptic CRF receptors, makes it an invaluable tool for researchers to parse the specific roles of CRF-BP in the broader CRF system. nih.govfrontiersin.orgresearchgate.net It allows for the study of the consequences of increased "free" CRF levels without the confounding effects of a direct receptor agonist. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C143H235N41O45S |
|---|---|
Molecular Weight |
3280.7 g/mol |
IUPAC Name |
acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(1S)-1-carboxy-2-hydroxyethyl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxypropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid |
InChI |
InChI=1S/C141H231N41O43S.C2H4O2/c1-23-72(16)109(145)136(221)179-100(61-183)135(220)174-93(52-68(8)9)129(214)176-99(58-108(195)196)133(218)173-95(54-70(12)13)134(219)182-111(77(21)185)138(223)178-96(55-78-29-25-24-26-30-78)130(215)175-98(57-80-60-151-64-155-80)131(216)172-92(51-67(6)7)128(213)171-91(50-66(4)5)126(211)163-82(32-28-47-153-141(148)149)119(204)166-88(38-44-107(193)194)124(209)181-110(71(14)15)137(222)177-94(53-69(10)11)127(212)167-87(37-43-106(191)192)122(207)168-89(45-48-226-22)118(203)158-73(17)112(197)160-81(31-27-46-152-140(146)147)116(201)156-74(18)113(198)162-86(36-42-105(189)190)121(206)165-85(35-41-104(144)188)123(208)170-90(49-65(2)3)125(210)159-75(19)114(199)161-84(34-40-103(143)187)120(205)164-83(33-39-102(142)186)117(202)157-76(20)115(200)169-97(56-79-59-150-63-154-79)132(217)180-101(62-184)139(224)225;1-2(3)4/h24-26,29-30,59-60,63-77,81-101,109-111,183-185H,23,27-28,31-58,61-62,145H2,1-22H3,(H2,142,186)(H2,143,187)(H2,144,188)(H,150,154)(H,151,155)(H,156,201)(H,157,202)(H,158,203)(H,159,210)(H,160,197)(H,161,199)(H,162,198)(H,163,211)(H,164,205)(H,165,206)(H,166,204)(H,167,212)(H,168,207)(H,169,200)(H,170,208)(H,171,213)(H,172,216)(H,173,218)(H,174,220)(H,175,215)(H,176,214)(H,177,222)(H,178,223)(H,179,221)(H,180,217)(H,181,209)(H,182,219)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,224,225)(H4,146,147,152)(H4,148,149,153);1H3,(H,3,4)/t72-,73-,74-,75-,76-,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-,110-,111-;/m0./s1 |
InChI Key |
FDRYCOHQPPIXRL-VTHKIJRSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H](CO)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H]([C@@H](C)O)C(=N[C@@H](CC1=CC=CC=C1)C(=N[C@@H](CC2=CN=CN2)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](C(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCSC)C(=N[C@@H](C)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](C)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](C)C(=N[C@@H](CC3=CN=CN3)C(=N[C@@H](CO)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CC(C)C)C(=NC(C(C)O)C(=NC(CC1=CC=CC=C1)C(=NC(CC2=CN=CN2)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCCNC(=N)N)C(=NC(CCC(=O)O)C(=NC(C(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CCSC)C(=NC(C)C(=NC(CCCNC(=N)N)C(=NC(C)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CC(C)C)C(=NC(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC3=CN=CN3)C(=NC(CO)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N.CC(=O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Crf 6 33 Acetate Action
CRFBP Inhibition and Consequential Ligand Availability Dynamics
The primary mechanism of CRF (6-33) acetate (B1210297) is its high-affinity binding to CRFBP, a 37-kDa glycoprotein (B1211001) that sequesters CRF and urocortin-1, regulating their availability to bind to CRF receptors. nih.govscielo.br By occupying the ligand-binding site on CRFBP, CRF (6-33) acetate prevents the binding of endogenous ligands, leading to a significant increase in their free concentrations.
CRF (6-33) represents the minimal amino acid sequence required for high-affinity binding to CRFBP. nih.govpnas.org Photoaffinity labeling studies have been instrumental in elucidating the specific interaction sites. These studies utilized photoprobes designed from the human/rat CRF (6-33) sequence to identify the points of contact within the CRFBP. nih.gov
Research has identified that the amino acid residues Arg-23 and Arg-36 of CRFBP are the primary sites of photoincorporation, indicating that the sequence of residues from 23 to 36 on CRFBP is critically involved in ligand binding. nih.gov The interaction is characterized by an antiparallel alignment of the CRF (6-33) fragment with this binding domain on the CRFBP monomer. nih.gov This specific and high-affinity interaction allows this compound to effectively compete with and displace full-length CRF from the binding protein.
| Molecule | Binding Partner | Key Interaction Sites | Consequence of Binding |
|---|---|---|---|
| This compound | CRFBP | Amino acid residues 23-36 of CRFBP nih.gov | Inhibition of CRFBP, displacement of endogenous ligands tocris.com |
| Endogenous CRF | CRFBP | Binds with high affinity, sequestering the ligand scielo.br | Reduced availability for CRF receptors pnas.org |
| Urocortin-1 | CRFBP | Binds with high affinity nih.gov | Reduced availability for CRF receptors |
The physiological role of CRFBP is to limit the availability of free ligands for CRF receptor-mediated actions. pnas.orgallpeptide.com By acting as a competitive inhibitor of CRFBP, this compound effectively increases the bioavailability of endogenous CRF and Urocortin-1. tocris.comuni-regensburg.de This sequestration of CRFBP by this compound leads to a localized increase in the concentration of these "free" peptides, making them available to interact with their cognate receptors. nih.govjneurosci.org Studies have demonstrated that this increased availability is sufficient to produce physiological effects, such as reinstating a corticosterone (B1669441) response to CRF in certain conditions, highlighting the critical role of CRFBP in modulating the stress axis. uni-regensburg.deresearchgate.net
Receptor-Mediated Signaling Pathways Influenced by this compound
The action of this compound is indirect; it does not activate CRF receptors itself but modulates their signaling by increasing the concentration of their natural agonists. dcchemicals.comunipd.it This leads to the activation of various downstream pathways, influencing neuronal excitability and synaptic plasticity.
With increased levels of free CRF and urocortin-1, there is a subsequent increase in the activation of CRF receptor type 1 (CRFR1) and type 2 (CRFR2). tocris.comresearchgate.net These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. nih.gov The specific downstream effects depend on the receptor subtype, the cell type, and the brain region involved. For instance, increased activation of CRFR1 in the basolateral amygdala has been shown to impair the consolidation of fear extinction memory. nih.gov This demonstrates how the displacement of ligands from CRFBP by CRF (6-33) can have significant functional consequences through the indirect modulation of CRF receptor signaling.
A significant cellular mechanism influenced by this compound involves the potentiation of N-Methyl-D-Aspartate Receptor (NMDAR)-mediated excitatory postsynaptic currents (EPSCs). nih.gov Research has shown that CRF, signaling through CRFR2, can enhance NMDA-mediated synaptic transmission in dopamine (B1211576) neurons of the ventral tegmental area (VTA). nih.govnih.gov
Crucially, this potentiation of NMDAR function by CRF requires the presence of CRFBP. nih.govnih.gov The use of CRF (6-33) to block the CRF-binding site on CRFBP prevents the CRF-induced potentiation of NMDAR-mediated EPSCs. nih.gov This indicates a complex interplay where CRFBP is not merely a passive reservoir but is necessary for CRFR2-mediated modulation of NMDAR activity. nih.gov This mechanism suggests that this compound, by occupying CRFBP, can prevent this specific form of synaptic plasticity.
| Cellular Target/Process | Mediating Receptor | Observed Effect of Increased Endogenous CRF | Role of this compound |
|---|---|---|---|
| NMDAR-mediated EPSCs | CRFR2 | Potentiation of currents in VTA dopamine neurons nih.govnih.gov | Blocks CRF-induced potentiation by occupying CRFBP nih.gov |
| Adenylyl Cyclase Activation | CRFR1, CRFR2 | Increased cAMP production researchgate.net | Indirectly promotes pathway via ligand release |
| Phospholipase C Activation | CRFR1, CRFR2 | Increased PKC activation and intracellular calcium nih.govfrontiersin.org | Indirectly promotes pathway via ligand release |
CRF receptors, being GPCRs, are coupled to several major intracellular signal transduction pathways. nih.gov The increased availability of ligands due to this compound's action leads to the enhanced activation of these pathways. The primary signaling cascades include:
Adenylyl Cyclase-Protein Kinase A (PKA) Pathway : Both CRFR1 and CRFR2 are coupled to Gs proteins, which activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of PKA. researchgate.netbohrium.com This pathway is involved in a wide range of cellular responses, including gene transcription and synaptic plasticity.
Phospholipase C-Protein Kinase C (PKC) Pathway : CRF receptors can also signal via the phospholipase C (PLC) and protein kinase C (PKC) cascade. bohrium.comnih.gov This pathway is involved in the potentiation of NMDAR currents by CRF in the VTA. nih.govnih.gov Activation of this pathway leads to the mobilization of intracellular calcium and the activation of various downstream kinases.
Mitogen-Activated Protein Kinase (MAPK) Pathway : CRF receptor activation can also lead to the phosphorylation and activation of the ERK1/2-MAP kinase cascade, which plays a role in cell growth, differentiation, and neuronal plasticity. frontiersin.orgbohrium.com
By increasing the availability of CRF and urocortin-1, this compound indirectly promotes the activation of these critical signaling pathways, thereby influencing cellular function in regions where CRF, its receptors, and CRFBP are co-localized.
Neurobiological Substrates and Circuitry Affected by Crf 6 33 Acetate
Regional Specificity of CRF (6-33) Acetate (B1210297) Effects in Brain Circuits
CRF (6-33) acetate is a peptide fragment of corticotropin-releasing factor (CRF) that acts as a selective antagonist for the CRF-binding protein (CRF-BP). nih.govtargetmol.com By binding to CRF-BP, CRF (6-33) displaces endogenous CRF, thereby increasing the local concentration of the free, biologically active neuropeptide. nih.gov This mechanism allows for the investigation of the physiological roles of the CRF/CRF-BP system in specific brain circuits. The effects of administering CRF (6-33) are therefore attributable to the potentiated action of endogenous CRF on its receptors, primarily CRFR1 and CRFR2. scielo.br The functional consequences of CRF-BP inhibition are highly dependent on the specific neuroanatomical region, reflecting the distinct roles of the CRF system throughout the brain.
The Ventral Tegmental Area (VTA) is a critical hub in the mesolimbic dopamine (B1211576) system, a pathway central to reward, motivation, and addiction. nih.govwikipedia.org The CRF system within the VTA, including CRF-BP, plays a significant modulatory role. Research indicates that CRF-BP in the VTA is expressed in a subset of dopaminergic neurons and is crucial for modulating neuronal activity. nih.gov
Studies using this compound have revealed the complex involvement of CRF-BP in VTA-mediated behaviors. For instance, microinjection of CRF (6-33) into the VTA was found to dose-dependently reduce binge-like ethanol (B145695) consumption in mice, pointing to a selective role for VTA CRF-BP in modulating alcohol intake. nih.gov This suggests that CRF-BP in this region normally sequesters CRF, and inhibiting this action alters reward-related behaviors. In contrast, other research has shown that CRF (6-33) did not prevent the CRF-induced enhancement of G-protein-coupled inwardly-rectifying potassium (GIRK) channel conductance or the increased firing rate of VTA dopamine neurons, indicating that CRF-BP may not be involved in all of CRF's actions in the VTA. nih.govnih.gov However, it has been demonstrated that CRF (6-33) can block the CRF-induced potentiation of N-Methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic currents in the VTA, suggesting CRF-BP is necessary for this specific form of synaptic plasticity. frontiersin.org
| Experimental Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Mice exposed to ethanol binge drinking paradigm | Intra-VTA microinjection of CRF (6-33) dose-dependently attenuated alcohol consumption. | CRF-BP in the VTA plays a selective role in modulating binge-like ethanol drinking. | nih.gov |
| In vitro electrophysiology in mouse VTA slices | CRF (6-33) blocked CRF-induced potentiation of NMDA receptor-mediated excitatory currents. | CRF-BP is required for CRF to enhance postsynaptic NMDA receptor activity. | frontiersin.org |
| In vitro electrophysiology in mouse VTA slices | CRF (6-33) did not block the CRF-induced increase in GIRK conductance in dopamine neurons. | The CRF-mediated increase in GIRK conductance does not involve CRF-BP. | nih.gov |
The amygdala, a key component of the limbic system, is integral to processing emotions like fear and anxiety, and plays a role in memory formation. The CRF system is densely expressed in the amygdala, particularly in the Central Nucleus (CeA) and Basolateral Amygdala (BLA). nih.gov Research using CRF (6-33) has demonstrated distinct roles for CRF-BP within these subnuclei.
In the BLA, CRF-BP appears to be a critical regulator of memory consolidation. Post-training infusions of CRF (6-33) directly into the BLA were shown to dose-dependently enhance memory retention in an inhibitory avoidance task. nih.gov This effect is believed to occur because CRF (6-33) displaces endogenous CRF from CRF-BP, making more free CRF available to act on its receptors and strengthen memory traces. nih.gov This memory-enhancing effect was dependent on interactions with the noradrenergic system within the BLA. nih.gov
Conversely, studies targeting the CeA have yielded different results. Microinjections of CRF (6-33) into the CeA did not alter ethanol consumption in a binge-drinking paradigm, which contrasts sharply with the effects observed following its administration into the VTA. nih.govfrontiersin.org This finding suggests a functional dissociation of CRF-BP's role in the CeA versus other brain regions involved in addiction-related behaviors. Within the extended amygdala, infusions of CRF (6-33) into the bed nucleus of the stria terminalis (BNST) have been shown to restore social approach behaviors in rats previously exposed to stress, implicating CRF-BP in this region in the modulation of anxiety-like behavior. science.govresearchgate.net
The Paraventricular Nucleus of the hypothalamus (PVN) is the primary site for the synthesis of CRF that drives the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govfrontiersin.org CRF-BP is highly expressed in the PVN, where it is thought to act as a local buffer, modulating the amount of CRF released into the portal blood system that connects to the pituitary. nih.govnih.gov
Studies in lactating rats, which exhibit naturally attenuated HPA axis reactivity, have highlighted the crucial role of CRF-BP in the PVN. Acute inhibition of CRF-BP in the PVN via infusion of CRF (6-33) increased basal plasma corticosterone (B1669441) levels in these animals. nih.govnih.gov Furthermore, while lactating rats normally show a blunted corticosterone response to a direct CRF challenge in the PVN, pre-treatment with CRF (6-33) reinstated a robust stress hormone response. nih.govnih.govresearchgate.net These findings demonstrate that CRF-BP activity in the PVN is essential for maintaining the dampened stress reactivity characteristic of the postpartum period, effectively sequestering CRF to prevent HPA axis activation. nih.govresearchgate.net In virgin rats, however, CRF (6-33) did not significantly alter the HPA axis response to a CRF challenge, suggesting that the regulatory role of PVN CRF-BP is context-dependent. nih.gov
The Dorsal Raphe Nucleus (DRN) is the principal source of serotonin (B10506) (5-HT) projections to the forebrain and is heavily implicated in the regulation of mood, anxiety, and stress responses. nih.govmdpi.com The DRN contains both CRF and its receptors (CRFR1 and CRFR2), and its activity is highly sensitive to stressors. frontiersin.org The CRF system in the DRN is known to interact with serotonergic neurons, though the precise nature of this interaction is complex. frontiersin.orgnih.gov
While direct studies administering CRF (6-33) into the DRN are limited, the known function of the peptide allows for inferences about the role of CRF-BP in this nucleus. CRF-BP is present in the DRN, and its ligand inhibitor, CRF (6-33), is acknowledged as a tool to study its function. nih.gov Stress is known to alter the expression of CRF and its receptors in the DRN. frontiersin.org Given that CRF can have both stimulatory and inhibitory effects on serotonergic activity depending on the context, CRF-BP likely plays a crucial role in titrating the local concentration of free CRF, thereby shaping the net effect on serotonin release and neurotransmission. frontiersin.org The presence of CRF-BP suggests it functions as a key modulator, buffering serotonergic neurons from excessive or inappropriate CRF signaling, which could otherwise contribute to stress-related pathologies like anxiety and depression. nih.gov
The Nucleus Accumbens (NAc) is a key structure in the mesolimbic pathway, integrating information from limbic and cortical areas to guide motivated behaviors. wikipedia.orgnih.gov It is a critical site for the actions of dopamine in reward and reinforcement. frontiersin.org The NAc contains a dense network of CRF-immunoreactive fibers and both CRFR1 and CRFR2 receptors, positioning the CRF system to modulate dopamine-dependent functions. nih.govjefferson.edu
In stress-naïve animals, CRF application in the NAc increases dopamine release and promotes appetitive behaviors. nih.govfrontiersin.org However, following severe stress, this effect is abolished, and the response to CRF shifts from appetitive to aversive. nih.govcore.ac.uk While direct studies using CRF (6-33) to probe the role of CRF-BP in the NAc are not extensively documented, the function of CRF-BP can be inferred. By sequestering endogenous CRF, CRF-BP would be expected to dampen the peptide's normal modulatory influence on dopamine release. Therefore, administration of CRF (6-33) would likely enhance the effects of endogenous CRF on dopaminergic transmission in the NAc. This suggests that CRF-BP in the NAc may serve as a homeostatic mechanism to gate the impact of CRF on reward circuitry, a process that becomes dysregulated under conditions of chronic stress. nih.govfrontiersin.org
| Condition | Effect of CRF Administration | Inferred Role of CRF-BP / Implication of CRF (6-33) | Reference |
|---|---|---|---|
| Stress-Naïve Animals | Increases dopamine release; produces conditioned place preference (appetitive). | CRF-BP likely buffers this effect. CRF (6-33) would potentiate dopamine release and appetitive responses. | nih.govfrontiersin.org |
| Post-Severe Stress | Fails to increase dopamine release; produces conditioned place aversion. | The stress-induced switch suggests a dysregulation of the CRF/CRF-BP system. The functional impact of CRF (6-33) would be altered. | nih.govcore.ac.uk |
| Cue-Elicited Sucrose Seeking | CRF administration augments cue-triggered "wanting" for rewards. | CRF-BP may gate incentive motivation. CRF (6-33) would be expected to amplify the motivational salience of reward cues. | nih.govumich.edu |
The hippocampus is essential for learning and memory, particularly for the formation of spatial and contextual memories. nih.gov The CRF system is present in the hippocampus and plays a significant role in modulating synaptic plasticity and memory processes, especially under conditions of stress. nih.gov
Research has shown that the targeted application of CRF (6-33) has significant consequences for hippocampal function. Direct injection of CRF (6-33) into the dorsal hippocampus was found to enhance context-dependent fear conditioning, indicating that CRF-BP in this region normally constrains memory formation. nih.gov By displacing endogenous CRF, CRF (6-33) facilitates the peptide's memory-enhancing effects. nih.gov Other research corroborates this, showing that systemic administration of CRF-BP antagonists like CRF (6-33) can improve performance in learning and memory tasks such as the Morris water maze. frontiersin.org These findings align with evidence that direct application of CRF can rapidly increase the density of dendritic spines and enhance synaptic transmission and long-term potentiation (LTP) in hippocampal CA1 pyramidal cells. nih.gov The function of CRF-BP in the hippocampus, therefore, appears to be to gate the potent effects of CRF on synaptic remodeling and memory consolidation.
Neurotransmitter System Interactions Influenced by this compound
Corticotropin-releasing factor (CRF) (6-33) acetate, a fragment of the full-length CRF peptide, exerts its influence within the central nervous system primarily by interacting with the CRF-binding protein (CRF-BP). nih.govnih.gov This interaction allows it to modulate the activity of the broader CRF system, which is a key coordinator of neuroendocrine and behavioral responses to stress. researchgate.nettandfonline.com The CRF system, in turn, has widespread effects on various neurotransmitter systems. nih.govyourbrainonporn.com this compound's role is often characterized by its ability to compete with CRF at the CRF-BP binding site, thereby influencing the availability of "free" CRF to act on its receptors, CRF1 and CRF2. nih.govresearchgate.net This modulatory action has significant implications for glutamatergic, dopaminergic, GABAergic, and serotonergic neurotransmission within critical neural circuits.
This compound has been shown to modulate glutamatergic neurotransmission, particularly by influencing the effects of CRF on N-Methyl-D-aspartate (NMDA) receptors. nih.gov Research indicates that CRF can potentiate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the ventral tegmental area (VTA), a key region in the brain's reward circuitry. nih.gov This potentiation is dependent on the presence of CRF-BP. nih.gov
Electrophysiological studies have demonstrated that the application of this compound, which competes with CRF for binding to CRF-BP but does not bind to the CRF-R2 receptor, effectively blocks the CRF-induced enhancement of these NMDAR-mediated EPSCs. nih.gov This finding suggests that by occupying the binding site on CRF-BP, this compound prevents the CRF/CRF-BP complex from facilitating glutamatergic transmission. nih.govresearchgate.net The interaction between CRF and its binding protein is therefore a critical step in the modulation of synaptic plasticity in VTA neurons. nih.gov In the central nucleus of the amygdala (CeA), CRF has been found to increase spontaneous, vesicular glutamate (B1630785) release primarily via presynaptic CRF1 receptors. nih.gov While this compound's direct effect in this specific process is less defined, its role as a CRF-BP ligand inhibitor points to its potential to alter the balance of CRF available to act on these receptors. researchgate.netnih.gov
| Brain Region | Experimental Observation | Effect of this compound | Implication | Reference |
|---|---|---|---|---|
| Ventral Tegmental Area (VTA) | CRF potentiates NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). | Blocked the CRF-induced potentiation of NMDAR-mediated EPSCs. | CRF-BP is necessary for CRF's potentiation of glutamate signaling; CRF (6-33) acts as an antagonist in this context. | nih.gov |
| Ventral Tegmental Area (VTA) | Stressor-induced cocaine seeking is associated with VTA glutamate release. | Inhibits stressor-induced cocaine seeking and associated neurochemical effects. | CRF-BP interactions are required for stress-induced glutamate release and related behaviors. | researchgate.net |
The CRF system is a significant modulator of dopaminergic neurons, particularly within the VTA-nucleus accumbens (NAc) pathway, which is central to motivation and reward. nih.govnih.gov CRF can increase the firing rate of VTA dopamine neurons and facilitate dopamine release in the NAc through actions on both CRF1 and CRF2 receptors. nih.govjefferson.edu The influence of this compound on this system appears to be modulatory rather than direct.
| Experimental Context | Effect of this compound | Conclusion | Reference |
|---|---|---|---|
| Perfusion into the VTA (alone) | No significant effect on local dopamine release. | CRF (6-33) does not directly trigger dopamine release. | researchgate.net |
| Co-application with CRF on dopamine neurons (GIRK channel currents) | Did not block the CRF-mediated increase in GIRK conductance. | The CRF-BP is not involved in this specific CRF-induced inhibitory current in dopamine neurons. | nih.gov |
The interaction between the CRF system and GABAergic neurotransmission is complex and region-specific. CRF-expressing neurons are found in close proximity to GABAergic cells in stress-related brain regions like the bed nucleus of the stria terminalis (BNST) and the central nucleus of the amygdala (CeA). nih.govnih.gov In fact, many CRF neurons in these areas co-express GABA. nih.govjneurosci.org CRF can enhance GABA release in the CeA, an effect that is implicated in anxiety and alcohol dependence and is mediated by CRF1 receptors and the PKCε signaling pathway. mdpi.compnas.org
The role of this compound in this context is to modulate the availability of CRF to its receptors by binding to CRF-BP. researchgate.net However, not all CRF effects on GABAergic systems are dependent on CRF-BP. For example, the CRF-mediated enhancement of GABA-B receptor currents in dopamine neurons was not blocked by this compound, indicating that CRF-BP is not required for this particular action. nih.gov This highlights the specificity of the mechanisms through which CRF and its related peptides act. The BNST and CeA are primarily GABAergic nuclei, and the modulation of their activity by the CRF system is fundamental to anxiety-like behaviors. nih.govfrontiersin.org By influencing CRF-BP, this compound can be a tool to dissect the specific pathways where CRF-BP is essential for CRF's modulation of GABAergic circuits. researchgate.net
The CRF and serotonin (5-HT) systems are deeply intertwined in the regulation of mood and stress responses. nih.govnih.gov The dorsal raphe nucleus (DRN), the primary source of serotonergic input to the forebrain, is innervated by CRF-expressing neurons and contains CRF receptors. nih.govnih.gov Chronic activation of the CRF system, such as through long-term stress, can lead to significant changes in the expression of key genes that regulate serotonin function. nih.govfrontiersin.org
Research has shown that chronic administration of CRF agonists into the DRN alters the expression of genes for tryptophan hydroxylase 2 (Tph2), the rate-limiting enzyme in serotonin synthesis, as well as the serotonin transporter (SERT) and the 5-HT1A autoreceptor. nih.gov For example, chronic CRF exposure in the DRN can lead to subregion-specific changes in Tph2 and 5-HT1A mRNA levels. nih.gov While direct studies on the effect of this compound on serotonergic gene expression are limited, its function as a modulator of CRF bioavailability via CRF-BP is highly relevant. researchgate.net Given that CRF can inhibit serotonin neurotransmission, and that antidepressants like citalopram (B1669093) can reduce CRF expression, it is plausible that by sequestering CRF, CRF-BP plays a role in regulating the influence of stress on the serotonin system. nih.gov Therefore, by acting on CRF-BP, this compound could indirectly influence the long-term transcriptional regulation of the serotonin system, particularly under conditions of chronic stress. nih.govfrontiersin.org
| Gene | Function | Effect of Chronic Intra-DRN CRF Agonist Infusion | Reference |
|---|---|---|---|
| Tph2 | Rate-limiting enzyme for serotonin synthesis. | Altered relative expression levels between DRN subregions. | nih.gov |
| 5-HT1A | Inhibitory autoreceptor regulating serotonin neuron firing. | Changes in mRNA abundance correlated with exploratory behavior. | nih.gov |
| SERT (SLC6A4) | Serotonin reuptake transporter. | Changes in mRNA abundance correlated with exploratory behavior. | nih.gov |
Preclinical Behavioral and Physiological Research on Crf 6 33 Acetate
Research on Stress Response and Adaptive Behaviors in Animal Models
The hypothalamic-pituitary-adrenal (HPA) axis is the core neuroendocrine system that manages stress. nih.govrsc.org It involves a cascade where CRF from the hypothalamus stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn causes the adrenal glands to secrete glucocorticoids like corticosterone (B1669441) in rodents. nih.govoup.com
Research in lactating rats, a model characterized by naturally attenuated stress reactivity, demonstrates the critical role of CRF-BP in buffering the HPA axis. In these animals, direct infusion of CRF (6-33) into the paraventricular nucleus (PVN) of the hypothalamus, a key stress-regulating area, led to an increase in basal plasma corticosterone levels under non-stress conditions. nih.gov This suggests that by inhibiting CRF-BP, CRF (6-33) increases the availability of endogenous CRF, thereby activating the HPA axis. nih.gov Furthermore, when these lactating dams were pre-treated with CRF (6-33), a subsequent challenge with exogenous CRF reinstated a robust corticosterone response that is normally blunted, highlighting CRF-BP's role in maintaining attenuated stress reactivity during this period. nih.gov
Conversely, studies with other CRF1 receptor antagonists, such as Antalarmin (B1665562), CP154,526, and R121919, have shown that they can reduce the increase in ACTH induced by a forced swim stressor in rats. nih.gov This indicates that blocking the CRF system at the receptor level can dampen the neuroendocrine response to stress. nih.gov Interestingly, not all antagonists that reduce the HPA axis response produce antidepressant-like behavioral effects, suggesting that the relationship between HPA activity and behavior is complex. nih.gov
Table 1: Effects of CRF (6-33) Acetate (B1210297) on Neuroendocrine Responses in Animal Models
| Animal Model | Brain Region | Compound | Observed Effect | Reference |
| Lactating Rats | Paraventricular Nucleus (PVN) | CRF (6-33) | Increased basal plasma corticosterone. | nih.gov |
| Lactating Rats | Paraventricular Nucleus (PVN) | CRF (6-33) | Reinstated corticosterone response to CRF challenge. | nih.gov |
| Sprague-Dawley Rats | Systemic | Antalarmin, CP154,526, R121919 | Reduced swim-induced increases in ACTH. | nih.gov |
The CRF system, particularly in extra-hypothalamic brain regions like the amygdala and the bed nucleus of the stria terminalis (BNST), is a key mediator of anxiety-like behaviors. nih.govjneurosci.org Preclinical studies often use paradigms like the elevated plus-maze (EPM), where an increase in time spent in the open, unprotected arms is interpreted as an anxiolytic-like effect. sci-hub.sescielo.br
Research shows that CRF (6-33), by increasing local CRF availability, can influence anxiety-related behaviors. In male rats subjected to social defeat stress, a model known to impair social interaction, infusions of CRF (6-33) into the BNST restored social approach behavior to control levels. nih.govnih.gov This suggests that CRF-BP in the BNST is involved in modulating anxiety-like responses induced by social stress. nih.govnih.gov However, the effects can be complex and region-specific. One study noted that while inhibition of CRF neurons in the anterior BNST had anxiolytic-like effects, another reported that CRF (6-33) infusion into the anterior BNST had no effect, while infusion into the posterior BNST produced anxiogenic-like effects in female rats. nih.gov
Further demonstrating the role of the broader CRF system, direct infusion of CRF into the BNST produces dose-dependent anxiogenic-like effects in the EPM, an effect that is blocked by a CRF1 receptor antagonist. nih.gov In the medial prefrontal cortex (mPFC), the anxiolytic effect of oxytocin (B344502) in male mice was blocked by co-infusion with CRF (6-33), indicating that the CRF-binding protein acts downstream of oxytocin to mediate this anxiolytic effect. nih.gov
Animal models of depression often utilize tests like the forced swim test (FST), where a decrease in immobility is considered to have antidepressant-like potential. neurofit.com The CRF system is strongly implicated in the pathophysiology of depression, with hyperactivity of this system being a common finding. researchgate.netnih.gov
Studies using CRF receptor antagonists have explored this link. For example, the CRF1 receptor antagonists antalarmin and SSR125543A were found to decrease immobility in the FST, indicating an antidepressant-like effect. nih.gov However, another study found that while the CRF antagonist LWH234 decreased immobility, other antagonists like antalarmin and CP154,526 did not, despite reducing stress-induced ACTH levels. nih.gov This suggests that simply reducing HPA axis activity may not be sufficient to produce antidepressant-like effects and that the mechanisms are more nuanced. nih.gov One source mentions that CRF (6-33) increases swimming time in a forced swim test in mice, which indicates potential antidepressant-like activity. targetmol.com
In a model of social stress using social defeat, Wistar rats showed anhedonic responses, a core symptom of depression. nih.gov In these socially stressed animals, CRF (6-33) administration into the BNST was able to restore social approach behaviors, suggesting a role in reversing stress-induced phenotypes that are relevant to depression. nih.govnih.gov
Cognitive and Learning Paradigms
The CRF system also plays a significant role in cognitive processes. CRF (6-33) acetate has been investigated for its cognition-enhancing properties. ruixibiotech.com Studies have found that intracerebroventricular (i.c.v.) administration of CRF (6-33) can improve performance in cognitive tasks. nih.govnih.gov
In the Morris water maze, a test of spatial navigation and memory, i.c.v. infusion of CRF (6-33) led to significant performance improvements in animals. nih.gov Similarly, in fear conditioning paradigms, i.c.v. injection of CRF (6-33) was shown to dose-dependently enhance both context- and tone-dependent fear conditioning, an effect on memory consolidation. nih.gov These effects are hypothesized to occur because CRF (6-33) displaces endogenous CRF from the CRF-BP, thereby facilitating performance without inducing the anxiety-related effects associated with direct CRF receptor agonists. nih.gov
However, the role of CRF in learning is highly context-dependent. For instance, while CRF (6-33) enhanced fear conditioning, it was also found to impair the consolidation of long-term fear extinction when infused into the basolateral nucleus of the amygdala (BLA). nih.gov This indicates that increased CRF levels in the BLA during extinction learning can hinder the formation of the new memory that underlies fear extinction. nih.gov
Table 2: Effects of this compound on Learning and Memory in Animal Models
| Animal Model | Behavioral Paradigm | Compound | Observed Effect | Reference |
| Rats | Morris Water Maze | CRF (6-33) | Significant improvement in performance. | nih.gov |
| BALB/c Mice | Fear Conditioning | CRF (6-33) | Dose-dependent enhancement of memory consolidation. | nih.gov |
| Rats | Fear Extinction | CRF (6-33) | Impaired consolidation of long-term extinction memory. | nih.gov |
Impulsivity, the tendency to act without forethought, is a complex behavior regulated by various neural circuits, including those involving the CRF system. nih.govfrontiersin.org Preclinical research has explored the potential of CRF (6-33) to modulate impulsive behaviors.
Studies in mice using a modified five-choice serial reaction time task (5-CSRTT), a paradigm designed to assess attention and impulsivity, have shown that intranasal administration of CRF (6-33) can produce a selective reduction in impulsive behavior. unipd.it Interestingly, this effect on impulsivity was maintained for a longer duration than the cognitive improvements also observed. unipd.it These findings suggest that CRF (6-33) is able to modulate impulsive behaviors, potentially through its effects on the CRF system in brain regions like the prefrontal cortex and hippocampus. unipd.itunipd.it The research also noted that while acute administration was beneficial, prolonged treatment might lead to a worsening of general performance, indicating a complex dose- and time-dependent effect. unipd.it
Studies on Motivation and Reward Circuitry in Addiction Models
Research into the role of this compound in addiction focuses on its ability to modulate the brain's stress and reward pathways, which are critically involved in the cycle of substance abuse and relapse. By acting as a corticotropin-releasing factor binding protein (CRF-BP) ligand inhibitor, this compound can influence the availability of endogenous CRF, a key neuropeptide in the stress response and drug-seeking behaviors. nih.govresearchgate.net
Influence on Alcohol Consumption
The direct effects of this compound on alcohol consumption are part of an emerging area of research. Preclinical studies suggest a modulatory role for the compound within the brain's complex CRF system. For instance, research in mice has shown that the co-infusion of a CRF receptor 2 (CRFR2) antagonist, astressin-2B, with a sub-effective dose of CRF (6-33) into the ventral tegmental area (VTA) can attenuate binge-like alcohol drinking. nih.gov This finding points towards an interaction between CRF-BP, CRF receptors, and alcohol-related behaviors, suggesting that CRF (6-33) may influence alcohol consumption by altering the balance of CRF signaling in key brain regions associated with reward and addiction. nih.govnih.gov
Effects on Drug-Seeking Behaviors and Relapse (e.g., Cocaine Seeking)
This compound has been investigated for its potential to alter relapse to drug-seeking, particularly in models of cocaine addiction. researchgate.netresearchgate.net Stress is a well-established trigger for relapse, an effect mediated in part by the release of CRF in the VTA. nih.govnih.gov Studies in cocaine-experienced rats have demonstrated that stress, such as a footshock, can reinstate cocaine-seeking behavior. researchgate.net
Research indicates that CRF (6-33) can counteract this effect. When administered into the VTA, CRF (6-33) was found to attenuate the reinstatement of cocaine-seeking that was induced by either footshock stress or direct VTA infusion of CRF or urocortin I. researchgate.netresearchgate.net The compound achieves this by competing for the CRF binding site on CRF-BP, thereby modulating the downstream effects of stress-induced CRF release on glutamate (B1630785) and dopamine (B1211576) systems. researchgate.netresearchgate.net It is noteworthy that CRF (6-33) administered alone did not have a significant effect on lever-pressing for cocaine, indicating that its primary role is in blocking the pro-relapse effects of stress rather than directly suppressing the motivation to seek the drug. researchgate.net These findings underscore a significant role for VTA-based CRF-BP and suggest an involvement of CRF2 receptors in how stress triggers cocaine seeking. researchgate.netnih.gov
Table 1: Effects of this compound on Cocaine-Seeking Behavior in Rats
| Experimental Condition | Effect of this compound Administration in the VTA | Reference |
|---|---|---|
| CRF-Induced Reinstatement of Cocaine Seeking | Attenuated | researchgate.net |
| Urocortin I-Induced Reinstatement of Cocaine Seeking | Attenuated | researchgate.net |
| Footshock-Induced Reinstatement of Cocaine Seeking | Blocked/Attenuated | researchgate.net |
| Baseline Lever-Pressing (No Stressor) | No Significant Effect | researchgate.net |
Energy Homeostasis and Metabolic Regulation in Preclinical Models
This compound has demonstrated significant effects on energy balance and metabolism in animal models, particularly those related to obesity. Its mechanism is thought to involve the liberation of endogenous CRF from CRF-BP, which in turn acts on CRF receptors to regulate appetite and energy expenditure. nih.gov
Suppression of Body Weight Gain in Obese Rodent Models
Preclinical studies have consistently shown that this compound can suppress body weight gain, especially in genetically obese animal models. nih.govtargetmol.com In studies using obese Zucker rats, central administration of this compound significantly blunted the characteristic exaggerated weight gain. nih.gov One study reported a 60% suppression in weight gain in obese rats, a significant finding given that the compound did not alter weight gain in their lean counterparts, suggesting a selective action in the context of obesity. nih.gov This effect on body weight has been linked to a reduction in food intake, although not water consumption. nih.gov Another study noted that chronic infusion of CRF (6-33) suppressed body weight gain in both lean and obese rats and also elevated core temperature, pointing to an increase in energy expenditure. researchgate.net
Table 2: Research Findings on this compound and Body Weight Regulation in Zucker Rats
| Study Parameter | Observation in Obese Zucker Rats | Reference |
|---|---|---|
| Effect on Weight Gain (vs. Vehicle) | Significantly suppressed / blunted | nih.govnih.gov |
| Selectivity of Effect | Significantly reduced weight gain in obese subjects, without altering it in lean controls | nih.gov |
| Effect on Food Intake | Reduced | nih.gov |
| Effect on Water Consumption | Unaffected | nih.gov |
| Effect on Core Temperature (Chronic Infusion) | Elevated | researchgate.net |
Social Behavior Research
The CRF system is deeply implicated in the modulation of social behaviors, often in response to social stressors like isolation or defeat. frontiersin.org Research has provided evidence that this compound can selectively restore social behaviors that have been impaired by stress. nih.govnih.gov
In studies involving male rats subjected to brief episodes of social defeat stress, a model known to induce social withdrawal, the animals exhibited impaired social approach behaviors. nih.gov Subsequent microinfusion of this compound directly into the bed nucleus of the stria terminalis (BNST), a key limbic structure, successfully restored social approach behavior to the levels seen in non-stressed control animals. nih.govnih.gov
Methodological Approaches in Crf 6 33 Acetate Research
In Vitro Experimental Designs for CRF (6-33) Acetate (B1210297)
In vitro studies are fundamental to understanding the direct interactions of CRF (6-33) acetate with its binding partners and its influence on cellular function. These experimental designs allow for the precise measurement of binding affinities, the characterization of molecular interactions, and the detailed analysis of cellular responses in isolation from systemic influences.
Ligand binding assays are crucial for quantifying the affinity and specificity of this compound for the CRF-BP. These assays typically involve the use of a radiolabeled form of CRF, which is displaced by increasing concentrations of unlabeled this compound. This competitive displacement allows for the determination of the binding affinity (Ki) of this compound for CRF-BP.
Research has demonstrated that human CRF (6-33) possesses a high affinity for CRF-BP, with a reported Ki of 0.2 nM. nih.gov In contrast, its affinity for CRF receptors is significantly lower, highlighting its selectivity as a CRF-BP ligand inhibitor. nih.gov Photoaffinity labeling techniques, utilizing photoreactive analogs of human/rat CRF (6-33), have been instrumental in identifying the specific amino acid residues on CRF-BP that are involved in ligand binding. pnas.org These studies have shown that the affinities of monofunctional photoprobes are not significantly different from that of the parent h/rCRF (6-33) itself. pnas.org
| Compound | IC50 (nM) | 95% Confidence Interval (nM) |
|---|---|---|
| h/rCRF (6-33) | 1.9 | 1.3–2.5 |
| [Bp6]h/rCRF (6–33) | 3.2 | 2.3–4.0 |
| [Bp32]h/rCRF (6–33) | 2.1 | 0.7–3.5 |
Data derived from photoaffinity labeling studies. pnas.org
Cell-based assays provide a functional context to the binding data, allowing researchers to investigate how this compound modulates the interaction between CRF-BP and CRF receptors, and the subsequent intracellular signaling pathways. Novel chimeric cell-based assays have been developed where CRF-BP constructs are tethered to CRF receptors, such as CRF2. northwestern.edu
In one such assay, a C-terminal fragment of CRF-BP, CRFBP(10kD), was fused to the CRF2 receptor. northwestern.edu This experimental setup revealed that the CRFBP(10kD) fragment potentiates CRF-induced intracellular calcium release specifically through the CRF2 receptor. northwestern.edunih.gov This finding suggests an excitatory role for this fragment of CRF-BP, in contrast to the inhibitory function of the full-length protein which sequesters CRF. nih.govfrontiersin.org These assays are instrumental in screening for modulators of the CRF-BP-receptor complex and in dissecting the specific roles of different CRF-BP domains. northwestern.edu
Electrophysiological techniques are employed to directly measure the effects of this compound on the electrical activity of neurons. These studies have provided critical insights into the role of CRF-BP in modulating synaptic transmission.
Electrophysiological studies in the ventral tegmental area (VTA) have shown that CRF potentiates N-methyl-D-aspartate receptor (NMDAR)-mediated synaptic transmission in dopamine (B1211576) neurons. frontiersin.orgscispace.com This potentiation is dependent on the presence of CRF-BP, as the application of CRF (6-33), which blocks the CRF binding site on CRF-BP, eliminates this effect. scispace.comnih.gov This suggests a facilitatory role for CRF-BP in CRF-mediated glutamatergic signaling in this brain region. nih.gov However, other research has indicated that the CRF-BP antagonist CRF (6-33) did not alter the direct excitatory effect of CRF on the firing rate of VTA dopamine neurons, an effect mediated by the CRF1 receptor. washington.edunih.gov This highlights the complexity of the CRF system, where CRF-BP's modulatory role may be specific to certain signaling pathways and neuronal populations.
Advanced Research Techniques and Analyses
A variety of sophisticated techniques are employed to understand the mechanisms of action of this compound at the molecular, cellular, and behavioral levels. These methods allow for a detailed analysis of its effects on peptide and receptor expression, gene transcription, and complex behaviors.
Immunohistochemistry for Peptide and Receptor Expression Quantification
Immunohistochemistry is a valuable technique used to visualize the distribution and abundance of specific proteins in tissue sections. In the context of this compound research, it is used to examine the expression of CRF, its receptors (CRF-R1 and CRF-R2), and CRF-BP in various brain regions. oup.comresearchgate.net By using antibodies specific to these proteins, researchers can identify the cell types and neural circuits that are targeted by this compound.
For example, immunohistochemical studies have been used to map the localization of CRF-R1 and CRF-R2 in the rat pancreas and pituitary gland. researchgate.net In ovarian tissue, this technique has been employed to localize immunoreactive CRF and its receptor, providing insights into the potential autocrine and paracrine roles of the CRF system in follicular maturation. oup.com While not directly measuring the effect of this compound administration, these foundational studies on the distribution of CRF system components are crucial for interpreting the results of pharmacological interventions with compounds like this compound.
Gene Expression Analysis (e.g., mRNA levels of CRF, CRF receptors, CRFBP)
The analysis of gene expression provides a quantitative measure of the transcriptional activity of genes encoding for components of the CRF system. Techniques such as in situ hybridization and real-time polymerase chain reaction (RT-PCR) are used to measure the messenger RNA (mRNA) levels of CRF, CRF receptors, and CRF-BP in specific brain regions or tissues. nih.govoup.comnih.gov
Studies have shown that the expression of these genes can be modulated by various factors, including stress and pharmacological agents. For instance, research in lactating rats demonstrated significantly higher Crh-bp expression and lower Crh-r1 expression in the parvocellular PVN compared to virgin rats, suggesting a dynamic regulation of the CRF system during the postpartum period. uni-regensburg.denih.gov The administration of this compound in these models allows for the investigation of how blocking CRF-BP influences the expression of other components of the system and subsequent physiological responses. uni-regensburg.denih.gov Furthermore, intranasal administration of a CRF-BP inhibitor was found to alter the expression of key players in the CRF system, such as the CRF1 receptor. unipd.it
| Technique | Target Molecule | Key Findings in Relevant Research |
| Immunohistochemistry | CRF, CRF-R1, CRF-R2, CRF-BP proteins | Localization of CRF system components in various tissues, providing a map for targeted pharmacological studies. oup.comresearchgate.net |
| In situ hybridization / RT-PCR | CRF, CRF-R1, CRF-R2, CRF-BP mRNA | Quantification of gene expression changes in response to physiological states and pharmacological manipulations, including the use of CRF-BP inhibitors. unipd.ituni-regensburg.denih.gov |
Behavioral Paradigms for Evaluating Stress, Anxiety, Cognition, and Addiction
A wide array of behavioral paradigms are utilized to assess the effects of this compound on complex behaviors in animal models. These tests are designed to model specific aspects of human conditions such as stress, anxiety, cognitive function, and addiction.
Stress and Anxiety:
To evaluate the impact of this compound on stress and anxiety-like behaviors, researchers employ paradigms such as the elevated plus-maze and social interaction tests. nih.govfrontiersin.org For example, microinjection of this compound into the BNST has been shown to reverse the social avoidance behavior induced by chronic social defeat stress in rats, suggesting an anxiolytic-like effect in a stress-related context. nih.gov
Cognition:
The effects of this compound on learning and memory are often assessed using tasks like the Morris water maze. nih.govfrontiersin.org Studies have reported that intracerebroventricular administration of this compound can lead to significant improvements in the performance of animals in this spatial learning task. nih.gov Another paradigm used to assess cognitive functions, particularly impulsivity, is the five-choice serial reaction time task (5-CSRTT), where intranasal this compound was found to reduce impulsive behavior. unipd.it
Addiction:
The role of the CRF system in addiction is well-documented, and this compound is used to probe the involvement of CRF-BP in substance-related behaviors. nih.govnih.gov Behavioral paradigms used in this context include drug self-administration and reinstatement models, which assess the motivation to take a drug and the propensity to relapse. While direct studies with this compound in these specific paradigms are less detailed in the provided search results, the compound's ability to modulate the CRF system suggests its potential to influence addiction-related behaviors. For instance, microinjections of a CRF-BP antagonist into the central nucleus of the amygdala (CeA) were found to have no effect on ethanol (B145695) intake in one study, indicating the complexity of CRF-BP's role in addiction. frontiersin.org
| Behavioral Domain | Paradigm | Effect of this compound |
| Stress/Anxiety | Social Interaction Test | Reversed stress-induced social avoidance. nih.gov |
| Cognition | Morris Water Maze | Improved spatial learning and memory. nih.govfrontiersin.org |
| Cognition | Five-Choice Serial Reaction Time Task | Reduced impulsive behavior. unipd.it |
| Addiction | Ethanol Intake | No effect on ethanol intake when injected into the CeA in one study. frontiersin.org |
Comparative Analysis and Future Research Directions for Crf 6 33 Acetate
Distinctions from Other CRF System Modulators in Research
The corticotropin-releasing factor (CRF) system, a critical mediator of the stress response, involves a complex interplay of ligands, receptors, and a binding protein. CRF (6-33) acetate (B1210297) distinguishes itself by its unique mechanism of action, primarily targeting the CRF-binding protein (CRF-BP) rather than the CRF receptors directly. targetmol.commedchemexpress.com This section provides a comparative analysis of CRF (6-33) acetate against other modulators of the CRF system.
Comparison with CRFR1 Selective Antagonists (e.g., Antalarmin (B1665562), CP-154,526, SSR-125543)
CRFR1 selective antagonists are a class of compounds that directly block the action of CRF and other agonists at the CRF receptor type 1 (CRFR1). This receptor is predominantly associated with the anxiety-related and endocrine effects of stress. science.govscielo.br
In contrast to these direct antagonists, this compound acts as a CRF-BP inhibitor. targetmol.com It competitively displaces CRF from CRF-BP, which can indirectly increase the local concentration of "free" CRF available to interact with its receptors. medchemexpress.comresearchgate.net While CRFR1 antagonists aim to reduce CRF signaling, this compound's effect is more nuanced, potentially potentiating CRF effects in regions with high CRF-BP expression. nih.gov
Research has shown that CRFR1 antagonists like Antalarmin, CP-154,526, and SSR-125543 can block CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis and attenuate anxiety-like behaviors. targetmol.comtargetmol.comnih.govnih.gov For instance, Antalarmin has been shown to block CRF-induced increases in PKAIIβ levels in hippocampal neurons. targetmol.com CP-154,526, a non-peptide antagonist, exhibits high selectivity for CRFR1 over CRFR2 and has demonstrated anxiolytic-like activity. medchemexpress.comtocris.com SSR-125543 is another selective antagonist for the CRF1 receptor. targetmol.com
The functional consequences of administering this compound can therefore be context-dependent, differing significantly from the straightforward blockade offered by CRFR1 antagonists.
Table 1: Comparison of this compound and CRFR1 Selective Antagonists
| Compound | Primary Target | Mechanism of Action | Key Research Finding |
|---|---|---|---|
| This compound | CRF-Binding Protein (CRF-BP) | Competitively displaces CRF from CRF-BP, indirectly modulating CRF availability. targetmol.commedchemexpress.com | Can enhance fear conditioning, an effect mediated by the dorsal hippocampus. nih.gov |
| Antalarmin | CRFR1 | Selective, potent, non-peptide antagonist of CRFR1. targetmol.comtargetmol.com | Blocks CRF-induced ACTH release and shows anxiolytic-like effects. oup.comnih.gov |
| CP-154,526 | CRFR1 | Potent and selective non-peptide CRFR1 antagonist with a Ki of 2.7 nM. medchemexpress.com | Active in animal models of anxiety and depression. nih.gov |
| SSR-125543 | CRFR1 | Selective antagonist of CRFR1 with a Ki of 1.0 nM for the human receptor. targetmol.com | Studied for its potential in classic congenital adrenal hyperplasia. targetmol.com |
Comparison with CRFR2 Selective Antagonists (e.g., K41498 acetate, Astressin 2B)
CRF receptor type 2 (CRFR2) and its selective antagonists represent another facet of the CRF system. CRFR2 is implicated in a range of functions, including the regulation of food intake and anxiety, often with effects that can oppose those of CRFR1. scielo.br
This compound's action as a CRF-BP inhibitor is distinct from the direct blockade of CRFR2 by antagonists like K41498 acetate and Astressin 2B. K41498 acetate is a potent and highly selective antagonist for the CRF2 receptor, with Ki values of 0.66 nM and 0.62 nM for human CRF2α and CRF2β receptors, respectively, and a much lower affinity for the CRF1 receptor (Ki of 425 nM). medchemexpress.comtargetmol.com Astressin 2B is also a selective CRFR2 antagonist.
By increasing the availability of endogenous CRF, this compound could lead to the activation of both CRFR1 and CRFR2, depending on the brain region and the local receptor expression profile. This contrasts with CRFR2 selective antagonists, which are designed to specifically inhibit the signaling pathways mediated by CRFR2.
Differences from General CRF Receptor Antagonists (e.g., α-helical CRF 9-41, Astressin)
General CRF receptor antagonists, such as α-helical CRF (9-41) and Astressin, non-selectively block both CRFR1 and CRFR2. α-helical CRF (9-41) is a competitive antagonist of CRF2 (KB = 100 nM) and also acts as a partial agonist at CRFR1 (EC50 = 140 nM). medchemexpress.comtargetmol.com Astressin is a potent antagonist of both CRF receptors with a high affinity for the cloned pituitary receptor (Ki = 2 nM). targetmol.com
The primary distinction of this compound from these general antagonists lies in its indirect modulatory role. While general antagonists provide a broad blockade of CRF receptor signaling, this compound's effect is contingent on the presence and distribution of CRF-BP. medchemexpress.comnih.gov This allows for a more nuanced modulation of the CRF system, which could be beneficial in research contexts where a complete shutdown of CRF signaling is not desired.
Contrasting with CRF Agonists (e.g., Human/Rat CRF, Urocortins, Ovine CRF)
CRF agonists, including endogenous ligands like human/rat CRF and the urocortins, as well as ovine CRF (oCRF), directly activate CRF receptors to elicit a physiological response. nih.govmdpi.com Human/rat CRF has a higher affinity for CRFR1, while the urocortins exhibit varying selectivities for CRFR1 and CRFR2. medchemexpress.comnih.gov Ovine CRF is a preferential CRFR1 agonist. nih.gov
This compound, by displacing endogenous CRF from CRF-BP, can be seen as an indirect agonist. unipd.it However, its effects are dependent on the pre-existing levels of endogenous CRF. In the absence of endogenous ligands, this compound would have no effect on CRF receptors. This is a stark contrast to direct agonists, which will activate the receptors regardless of the endogenous ligand concentration. Research has shown that intracerebroventricular injection of CRF-like peptides, including h/rCRF (6-33), can enhance context- and tone-dependent fear conditioning. nih.govjneurosci.org
Table 2: Comparison of this compound and CRF Agonists
| Compound | Primary Target | Mechanism of Action | Receptor Affinity/Potency |
|---|---|---|---|
| This compound | CRF-Binding Protein (CRF-BP) | Indirectly increases availability of endogenous CRF. targetmol.commedchemexpress.com | Does not bind to CRF receptors directly. medchemexpress.comdcchemicals.com |
| Human/Rat CRF | CRFR1 > CRFR2 | Direct agonist. nih.gov | High affinity for CRFR1. nih.gov |
| Urocortins | CRFR1 and CRFR2 | Direct agonists with varying selectivity. nih.gov | Urocortin I binds to both, Urocortin II and III are selective for CRFR2. nih.gov |
| Ovine CRF (oCRF) | CRFR1 | Preferential direct agonist. nih.gov | Potent agonist at CRFR1. guidetopharmacology.org |
Conceptual Frameworks and Theoretical Implications of this compound Research
Role in Modulating Neuroplasticity within Stress and Addiction Circuits
The CRF system is deeply implicated in the neurobiological changes that underlie stress-related disorders and addiction. nih.govqut.edu.au Dysregulation of this system can lead to persistent alterations in brain circuits involved in reward, motivation, and emotional regulation. researchgate.net
This compound, through its unique mechanism of action, offers a valuable tool to probe the role of CRF-BP in these processes. Research suggests that CRF-BP plays a significant role in modulating CRF signaling in key brain regions associated with addiction, such as the ventral tegmental area (VTA). nih.gov For instance, it has been shown that CRF (6-33) can block CRF-induced potentiation of NMDAR-mediated EPSCs, suggesting a role for CRF-BP in modulating synaptic plasticity. researchgate.net
By selectively inhibiting CRF-BP, this compound allows researchers to investigate the consequences of increased local CRF availability on neuroplasticity. This can help to elucidate how CRF-BP contributes to the development and maintenance of addiction-related behaviors. nih.gov Studies have indicated that CRF enhances the acute effects of drugs of abuse and contributes to the potentiation of drug-induced neuroplasticity during withdrawal. nih.gov The ability of CRF (6-33) to modulate these effects highlights the therapeutic potential of targeting CRF-BP.
The use of this compound in preclinical models can help to build a more comprehensive understanding of the intricate regulatory mechanisms within the CRF system and its role in the long-term changes in brain function associated with chronic stress and addiction.
Contribution to Brain Homeostasis Mechanisms and Adaptive Responses
The Corticotropin-Releasing Factor (CRF) system is a critical regulator of the body's response to stress and is integral to maintaining brain homeostasis. doi.orgfrontiersin.org This system orchestrates the neuroendocrine, autonomic, and behavioral responses that allow an organism to adapt to stressful stimuli. researchgate.netnih.gov Dysregulation of the CRF system is implicated in the pathology of numerous stress-related psychiatric conditions, highlighting its importance in both healthy function and disease. frontiersin.orgresearchgate.net this compound, by selectively inhibiting the CRF-Binding Protein (CRFBP), serves as a crucial pharmacological tool to dissect the nuances of this system's role in adaptive processes.
CRFBP is a secreted glycoprotein (B1211001) that binds to CRF with high affinity, thereby regulating the amount of free CRF available to activate CRF receptors. frontiersin.orgfrontiersin.org This buffering capacity is a key mechanism for maintaining homeostasis and preventing excessive activation of the stress axis. frontiersin.orgwikigenes.org For instance, during lactation, increased CRFBP expression in the paraventricular nucleus (PVN) of the hypothalamus is thought to contribute to the blunted stress reactivity characteristic of this period. researchgate.netnih.gov The administration of this compound in lactating rats was shown to reinstate a corticosterone (B1669441) response to a CRF challenge, demonstrating CRFBP's essential role in maintaining this adaptive hypo-responsiveness of the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.netnih.gov
Furthermore, the CRF system, and by extension its modulation by this compound, is involved in adaptive behaviors beyond the classic HPA axis response. Studies have shown that the CRF system participates in the modulation of social behavior, anxiety, and responses to drug-related cues. researchgate.netnih.gov By displacing endogenous CRF from CRFBP, this compound can increase the local concentration of active CRF, thereby influencing neuronal circuits that govern these complex behaviors. researchgate.net For example, infusions of CRF (6-33) into the bed nucleus of the stria terminalis (BNST), a key limbic structure, restored social approach behaviors in rats previously subjected to social defeat stress. researchgate.net This suggests that CRFBP activity within the BNST is a critical component of the neural adaptation to social stressors. researchgate.net
| Research Area | Key Finding with this compound | Implication for Homeostasis/Adaptation | Source(s) |
|---|---|---|---|
| HPA Axis Regulation | Inhibition of CRFBP in the PVN of lactating rats restores the corticosterone response to CRF. | Demonstrates CRFBP's role in the adaptive dampening of the stress axis during lactation. | researchgate.netnih.gov |
| Social Stress | Administration into the BNST reverses social withdrawal in socially defeated rats. | Highlights CRFBP's role in mediating behavioral adaptations to social stress. | researchgate.netnih.gov |
| Maternal Behavior | Central inhibition of CRFBP increased maternal aggression during a maternal defense test. | Suggests CRFBP modulates specific adaptive behaviors under stressful conditions in postpartum females. | nih.gov |
Re-evaluating the Precise Role of CRFBP in CRF System Regulation through Selective Inhibition
The precise function of CRF-Binding Protein (CRFBP) within the CRF system has been a subject of ongoing investigation, with evidence suggesting a role more complex than simple sequestration of CRF. frontiersin.orgnih.gov The development of selective inhibitors like this compound has been instrumental in re-evaluating this role. CRF (6-33) is a truncated fragment of CRF that competitively binds to CRFBP with an affinity similar to that of endogenous CRF but does not bind to CRF receptors. nih.govresearchgate.netmedchemexpress.com This specificity allows researchers to inhibit CRFBP activity and observe the functional consequences of increased endogenous CRF availability. researchgate.net
Initially, CRFBP was characterized primarily as an inhibitor or "stress scavenger," binding to circulating CRF and preventing it from activating its receptors, thereby dampening the stress response. frontiersin.org However, a growing body of evidence, much of it reliant on the use of this compound, points to a more nuanced, and sometimes facilitatory, role. frontiersin.orgnih.gov Electrophysiological studies have shown that in certain brain regions, such as the ventral tegmental area (VTA), CRF's ability to potentiate N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission in dopamine (B1211576) neurons is dependent on the presence of CRFBP. nih.govnih.govnih.gov This potentiation occurs via the CRF type 2 receptor (CRF2) and suggests that CRFBP may act as an "escort" protein, facilitating the interaction between CRF and CRF2R. frontiersin.orgnih.gov
This dual functionality—acting as both an inhibitor and a facilitator of CRF signaling—appears to be highly dependent on the specific brain region, cell type, and receptor subtype involved. nih.gov The use of this compound allows for the targeted disruption of the CRF-CRFBP interaction in vivo and ex vivo, providing a powerful method to unmask these context-dependent functions. For instance, while inhibiting CRFBP in the PVN enhances HPA axis activity, inhibiting it in the VTA appears to modulate reward and motivation pathways. nih.govnih.gov These findings force a re-evaluation of CRFBP from a simple buffer to a dynamic regulator of CRF system activity.
| Study Focus | Methodology | Key Finding | Revised Role of CRFBP | Source(s) |
|---|---|---|---|---|
| Synaptic Plasticity in VTA | Electrophysiology in mouse brain slices using this compound. | CRF potentiation of NMDA receptor currents requires CRFBP and CRF2 receptors. | Acts as a facilitator or "escort" for CRF signaling at CRF2 receptors. | nih.govnih.gov |
| Alcohol Consumption | Microinjections of this compound into the mouse VTA. | Antagonism of CRFBP in the VTA reduced ethanol (B145695) consumption. | Modulates reward pathways, potentially by facilitating CRF actions. | nih.gov |
| HPA Axis in Lactation | Intra-PVN infusion of this compound in rats. | Inhibition of CRFBP increased plasma corticosterone, reinstating a stress response. | Acts as a buffer or inhibitor to maintain a state of stress hypo-responsiveness. | nih.gov |
| Anxiety-like Behavior | Infusion of this compound into the posterior BNST of rats. | Induced anxiogenic-like effects and increased locomotion. | Region-specific modulator of anxiety circuits. | nih.gov |
Unexplored Research Avenues and Methodological Advancements for this compound
Investigation of this compound Effects on Specific Cellular Populations and Glial Cells
While much research has focused on the effects of the CRF system at the circuit and behavioral levels, the specific actions on distinct cellular populations, particularly glial cells, remain a significant unexplored avenue. CRF receptors are known to be expressed not only on neurons but also on glial cells like astrocytes and microglia. nih.gov CRF can directly activate these cells, stimulating the release of pro-inflammatory cytokines such as TNF-α and IL-6, which can, in turn, influence neuronal function and contribute to the pathophysiology of disorders like depression. nih.gov
Future research should employ this compound to investigate the indirect effects of CRFBP inhibition on glial cell function. By increasing local, endogenous CRF levels, this compound could modulate neuroinflammatory processes. It is unknown how CRFBP itself, or its inhibition, affects glial activation states. Studies could examine whether this compound administration alters microglial morphology, proliferation, or the expression of inflammatory markers in various brain regions under both basal and stressed conditions. The acetate component of the compound itself might also have modulatory effects on microglia, as studies have shown that acetate can have dual pro- and anti-inflammatory effects on these cells depending on the context. usp.brnih.govscielo.br
Furthermore, the effects of this compound on specific neuronal subtypes warrant deeper investigation. While effects on VTA dopamine neurons are documented, its impact on other populations, such as GABAergic interneurons in the prefrontal cortex or specific neuropeptide-expressing neurons in the extended amygdala, is less clear. nih.govjneurosci.org Combining this compound administration with advanced techniques like single-cell RNA sequencing or in vivo calcium imaging in genetically defined cell types could elucidate how CRFBP modulation fine-tunes the activity of specific microcircuits.
Interaction with Other Neuropeptide Systems Beyond the CRF Family
The brain's neurochemical systems are highly interconnected. While this compound directly targets CRFBP, the resulting modulation of the CRF system likely has cascading effects on other neuropeptide and neurotransmitter systems. Investigating these interactions is a key unexplored research avenue.
Preliminary evidence already points to several potential interactions:
Oxytocin (B344502) System: In the medial prefrontal cortex, the anxiolytic effect of oxytocin (OXT) was blocked by the co-administration of a CRFBP antagonist, suggesting a functional interaction where CRFBP activity is necessary for OXT's effects on anxiety-related circuits. nih.gov
Dopamine System: The relationship between CRF and dopamine in the VTA and nucleus accumbens is well-established in the context of stress and addiction. nih.gov this compound, by modulating CRF signaling in the VTA, provides a tool to further dissect this interaction. nih.gov
Serotonin (B10506) System: In the prefrontal cortex, CRF can prolong the effects of serotonin (5-HT) on synaptic transmission, an effect that could be further explored using this compound to understand how endogenous CRF levels influence serotonergic function. frontiersin.org
Nociceptin (B549756) System: There is evidence that nociceptin can counteract the anxiogenic effects of CRF receptor stimulation in the BNST. nih.gov Future research could explore whether CRFBP inhibition by this compound alters the balance between the CRF and nociceptin systems in modulating stress responses. nih.gov
Systematic studies using this compound are needed to map these cross-system interactions and understand how CRFBP regulation contributes to the integrated neurochemical responses to various stimuli.
Q & A
Q. What are the molecular characteristics of CRF (6-33) acetate, and how do they inform experimental design?
this compound is a synthetic 28-amino acid peptide (molecular formula: C₁₄₃H₂₃₅N₄₁O₄₅S) with a molecular weight of 3280.76 . Its design as a corticotropin-releasing factor binding protein (CRFBP) inhibitor necessitates structural validation via mass spectrometry and HPLC purity checks (≥95%) prior to in vivo studies. Researchers should confirm batch-specific activity using displacement assays to verify CRFBP binding affinity .
Q. What experimental models are recommended for assessing this compound's anti-obesity effects?
Standardized rodent models of diet-induced obesity are preferred. For example, Sprague-Dawley rats fed high-fat diets for 8–12 weeks show measurable increases in body weight and reduced motor activity, which this compound counteracts at doses of 1–5 mg/kg/day via subcutaneous administration . Key parameters include weekly weight monitoring, locomotor activity assays (e.g., open-field tests), and plasma corticosterone levels to assess stress-axis modulation .
Q. How should researchers standardize data collection for this compound studies to ensure reproducibility?
Adopt a structured Case Report Form (CRF) template with predefined fields for:
- Dosing details (time, route, concentration).
- Behavioral metrics (e.g., activity counts, grooming frequency).
- Physiological endpoints (body weight, food intake, hormonal assays). Use electronic CRFs (eCRFs) with real-time error checks to minimize transcription errors and ensure alignment with source data .
Advanced Research Questions
Q. What mechanisms underlie this compound's dual effects on weight suppression and motor activity enhancement?
Hypothesized pathways include CRFBP inhibition, which elevates free CRF levels, activating hypothalamic-pituitary-adrenal (HPA) axis signaling. Methodologically, combine:
Q. How can contradictory findings in this compound efficacy across studies be resolved?
Contradictions often arise from variability in:
- Dosing schedules (chronic vs. acute administration).
- Animal strains (e.g., leptin-resistant vs. wild-type rodents).
- Environmental factors (housing temperature, circadian rhythm). Mitigate these by:
- Pre-registering protocols with detailed inclusion/exclusion criteria.
- Blinding experimenters to treatment groups.
- Power calculations to ensure adequate sample sizes for detecting effect sizes ≥20% .
Q. What experimental designs are optimal for dose-response studies of this compound in metabolic syndrome models?
Use a factorial design with:
Q. How should researchers address this compound's stability and pharmacokinetic limitations in vivo?
The peptide’s short half-life (<2 hours in plasma) requires:
- Sustained-release formulations (e.g., biodegradable microparticles).
- Frequent plasma sampling via jugular vein catheters for pharmacokinetic profiling.
- Metabolite identification using LC-MS/MS to rule off-target effects .
Methodological Best Practices
Q. What quality control measures are critical for this compound studies?
- Batch validation : Confirm peptide integrity via circular dichroism (CD) spectroscopy and in vitro CRF displacement assays .
- Environmental controls : Standardize housing conditions (12h light/dark cycles, ad libitum access to food/water) to reduce variability .
- Data auditing : Implement dual-data entry for paper CRFs or automated audits in eCRFs to flag outliers (e.g., ±3 SD from mean) .
Q. How can researchers optimize this compound delivery to target tissues?
- Intracerebroventricular (ICV) infusion : For CNS-specific effects, validate cannula placement via post-mortem histology.
- Nanoencapsulation : Use liposomal carriers to enhance blood-brain barrier penetration.
- Tissue-specific biodistribution studies : Radiolabel the peptide with ¹⁴C or ³H for quantitative tracking .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects?
- Mixed-effects models : Account for repeated measures (e.g., weekly weight) and random variables (e.g., litter effects).
- Survival analysis : For studies tracking relapse post-treatment cessation.
- Meta-regression : Pool data from multiple studies to identify moderators (e.g., sex differences) .
Q. How should researchers report adverse events (AEs) in this compound studies?
- AE logs : Document onset, severity (mild/moderate/severe), and causality (related/unrelated to treatment).
- SAE reporting : Immediate notification to ethics boards for events like anaphylaxis or mortality.
- Dose-limiting toxicity (DLT) criteria : Predefine thresholds (e.g., >15% body weight loss) for humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
